molecular formula C15H16N2 B077063 1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine CAS No. 10257-98-4

1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine

Cat. No. B077063
CAS RN: 10257-98-4
M. Wt: 224.3 g/mol
InChI Key: JDIQRZNUOJQPCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine derivatives involves multi-step processes. Typically, these involve cyclization reactions and subsequent functional group modifications. For example, derivatives like 2-[3-(7-Chloro-quinolin-4-ylamino)-alkyl]-1-(substituted phenyl)-2,3,4,9-tetrahydro-1H-beta-carbolines have been synthesized and screened for in vitro antimalarial activity (Gupta et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine has been characterized by spectroscopy and crystallography. For example, the crystal structure of related compounds has been elucidated using X-ray diffraction, showing specific molecular conformations stabilized by intramolecular interactions (Prabhuswamy et al., 2015).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, reflecting their reactive functional groups. For instance, the cycloaddition reaction has been used to synthesize novel heterocyclic derivatives (Li et al., 2020). Their chemical reactivity and interactions, such as nucleophilic attacks, have been analyzed in detail to understand their chemical properties.

Scientific Research Applications

Antimalarial Activity

1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine derivatives have shown promise as antimalarial agents. Gupta et al. (2008) synthesized hybrid molecules related to this compound, demonstrating significant in vitro antimalarial activity against chloroquine-sensitive strains of Plasmodium falciparum, outperforming chloroquine in some cases (Gupta et al., 2008).

Antimicrobial and Anti-Inflammatory Activity

Kumar et al. (2014) reported the synthesis of novel derivatives of 1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine that exhibited antimicrobial and anti-inflammatory properties. These compounds were created by reacting with hydroxylamine hydrochloride in an alcohol medium (Kumar et al., 2014).

Anticancer Activity

Several studies have identified derivatives of 1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine as potential anticancer agents. For instance, Via et al. (2008) discovered a new derivative that exhibited high antiproliferative activity and suggested cell death via apoptosis (Via et al., 2008). Similarly, Chen et al. (2011) identified 4-anilinofuro[2,3-b]quinoline derivatives as selectively active against non-small-cell lung cancers (Chen et al., 2011).

Electrophysical and Chemical Properties

Research has also focused on the electrophysical and chemical properties of 1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine derivatives. Kumari and Sharma (2011) investigated the electrochemical behavior of related compounds in aprotic media, which could have implications for their application in various fields (Kumari & Sharma, 2011).

Synthesis and Structural Analysis

Significant research has been conducted on the synthesis and structural analysis of these compounds. For instance, Prabhuswamy et al. (2015) focused on the synthesis, characterization, and crystal structure of a specific derivative, providing insights into its molecular configuration (Prabhuswamy et al., 2015).

properties

IUPAC Name

1-phenyl-3,4-dihydro-2H-quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2/c16-14-10-11-17(12-6-2-1-3-7-12)15-9-5-4-8-13(14)15/h1-9,14H,10-11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIQRZNUOJQPCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C2C1N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50907712
Record name 1-Phenyl-1,2,3,4-tetrahydroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50907712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine

CAS RN

10257-98-4
Record name 1-Phenyl-4-amino-1,2,3,4-tetrahydroquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010257984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-1,2,3,4-tetrahydroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50907712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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